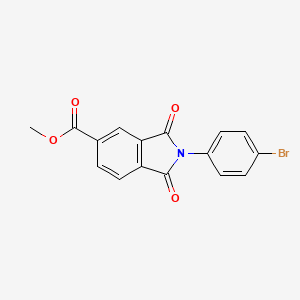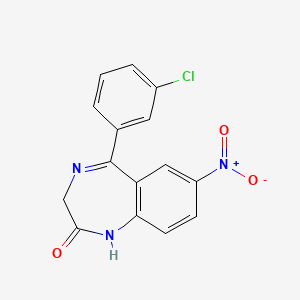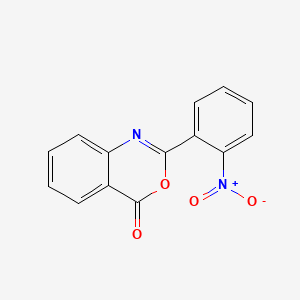
methyl 2-(4-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate
説明
Methyl 2-(4-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate, also known as BRD7929, is a small molecule compound that has been synthesized for various scientific research purposes. This compound belongs to the class of isoindoline carboxylates and has shown potential in various biological applications.
作用機序
Methyl 2-(4-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate inhibits the activity of HDACs by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to an increase in histone acetylation, which in turn leads to changes in gene expression. The exact mechanism of action of this compound on HDACs is still being studied.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in neurodegenerative disease models. However, the exact biochemical and physiological effects of this compound are still being studied.
実験室実験の利点と制限
One of the advantages of using methyl 2-(4-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate in lab experiments is its specificity for HDACs. It has been found to selectively inhibit the activity of HDACs without affecting other enzymes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on methyl 2-(4-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate. One of the areas of research is to study its effects on different types of cancer cells and to identify the specific mechanisms of action. Another area of research is to investigate its potential in treating neurodegenerative diseases. Additionally, research can be done to improve the synthesis method and increase the yield of this compound.
科学的研究の応用
Methyl 2-(4-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate has been used in various scientific research applications, including drug discovery, cancer research, and neurodegenerative disease research. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. HDAC inhibitors have been shown to have potential in cancer therapy and neurodegenerative disease treatment.
特性
IUPAC Name |
methyl 2-(4-bromophenyl)-1,3-dioxoisoindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO4/c1-22-16(21)9-2-7-12-13(8-9)15(20)18(14(12)19)11-5-3-10(17)4-6-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSFDFKQTQZMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(carboxymethyl)thio]-5-nitrobenzoic acid](/img/structure/B3831234.png)

![dihydro-5'H-spiro[cyclohexane-1,8'-[1,3]thiazolo[3,2-a]pyridin]-3'(2'H)-one](/img/structure/B3831240.png)
![4-{[2-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B3831250.png)
![2-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B3831255.png)
![2-({3-[(diphenylacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3831258.png)
![5-[(2,2-dimethylpropanoyl)amino]-N,N'-bis(2-hydroxyphenyl)isophthalamide](/img/structure/B3831260.png)
![5-methyl-2-{[4-(4-nitrophenoxy)benzoyl]amino}benzoic acid](/img/structure/B3831265.png)
![N-methyl-1-pyridin-3-yl-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}propan-1-amine](/img/structure/B3831274.png)
![N-(tert-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B3831280.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B3831293.png)
![N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-4,1-phenylene]}diacetamide](/img/structure/B3831294.png)
